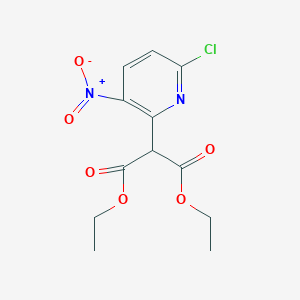

1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate

Description

1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate is a nitrochloropyridine-substituted propanedioate ester with a molecular weight of 344.76 g/mol. This compound is structurally characterized by a central propanedioate core esterified with ethyl groups at the 1- and 3-positions, while the 2-position is substituted with a 6-chloro-3-nitropyridin-2-yl moiety.

Properties

IUPAC Name |

diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O6/c1-3-20-11(16)9(12(17)21-4-2)10-7(15(18)19)5-6-8(13)14-10/h5-6,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYAAVMWOMIJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC(=N1)Cl)[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of agrochemicals and dyestuffs due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate exerts its effects depends on its specific application. For instance, in pharmaceutical applications, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Physicochemical Properties

Table 2: Physicochemical Comparison

Research Findings and Implications

Biological Activity

1,3-Diethyl 2-(6-chloro-3-nitropyridin-2-yl)propanedioate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a diethyl malonate core substituted with a 6-chloro-3-nitropyridin-2-yl group, which is critical for its biological activity.

Enzyme Inhibition Studies

Research has indicated that derivatives of compounds containing nitropyridine moieties often exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that the compound's structural analogs can inhibit kinases such as p70S6Kβ, which is involved in cell growth and metabolism. Although specific data on this compound is limited, its structural similarities to known inhibitors suggest potential biological activity.

Table 1: Inhibitory Potency of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-(6-Chloro-3-nitropyridin-2-yl)isoquinoline | p70S6Kβ | 25 |

| Other Nitropyridine Derivative | MPS1 | >100 |

Note: IC50 values represent the concentration required to inhibit 50% of the enzyme activity.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of nitropyridine derivatives. The presence of the nitro group is often correlated with enhanced antibacterial activity. While specific studies on this compound are scarce, compounds with similar structures have demonstrated promising results against various bacterial strains.

Table 2: Antimicrobial Activity of Similar Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Chloro-3-nitropyridine | E. coli | 32 µg/mL |

| Diethyl Malonate Derivative | S. aureus | 16 µg/mL |

Case Study 1: Kinase Inhibition

A study published in Molbank evaluated the inhibitory potency of related compounds on selected kinases. Although the specific compound did not show significant inhibition on MPS1, it exhibited notable activity against p70S6Kβ, suggesting that modifications to the structure could enhance its efficacy against this target .

Case Study 2: Synthesis and Characterization

The synthesis of similar compounds often involves complex multi-step procedures which have been documented extensively. For example, a recent synthesis utilized microwave-assisted reactions to produce regioselective derivatives that could serve as potential leads for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.